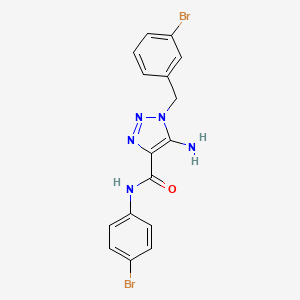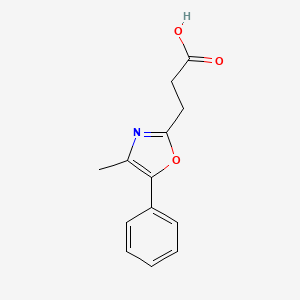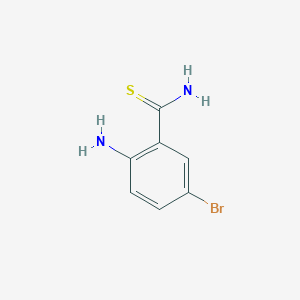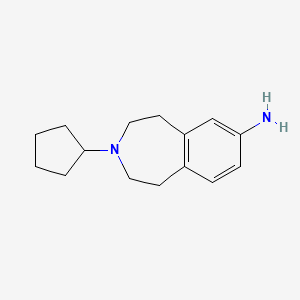
5-amino-1-(3-bromobenzyl)-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-bromobenzyl)-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative that has been synthesized using a variety of methods. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
科学的研究の応用
Antimicrobial and Anticancer Activities
Triazole derivatives have been extensively studied for their potential antimicrobial and anticancer properties. The synthesis of novel triazole compounds often involves various chemical reactions to introduce different substituents, aiming to enhance these biological activities. For instance, studies have demonstrated the synthesis of 1,2,4-triazole derivatives showing promising results against a range of bacterial and fungal strains, as well as specific cancer cell lines. These activities are attributed to the triazole core structure and the specific functional groups added to it, which can interact with biological targets in different ways.
Antimicrobial Activity : Research on triazole derivatives, including those with similar structures to the compound , has shown moderate to good activities against primary pathogens such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Cryptococcus neoformans var. grubii and Candida albicans (Pokhodylo et al., 2021).
Anticancer Activity : The potential of triazole derivatives in cancer treatment has also been highlighted, with studies showing that certain compounds exhibit anticancer activity against various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at specific doses (Bekircan et al., 2008).
Chemical Synthesis and Characterization
The chemical synthesis of triazole derivatives involves a range of reactions, including the use of azide-alkyne cycloaddition (click chemistry), to introduce various functional groups that confer the desired biological activities. Characterization of these compounds typically employs techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm their structures.
Synthesis Techniques : Studies have developed protocols for the synthesis of triazole-based compounds using ruthenium-catalyzed cycloaddition, offering a pathway to create diverse triazole scaffolds for further biological evaluation (Ferrini et al., 2015).
Structural Analysis : Crystallographic analysis of similar triazole compounds provides insights into their structural arrangements and potential interaction mechanisms with biological targets, contributing to the understanding of their activity profiles (L'abbé et al., 2010).
特性
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGFWEFFVPGBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-carbamoyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2805266.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805268.png)


![2-[[(2,2-Dimethyl-3H-1-benzofuran-7-yl)amino]methyl]pyridine-4-sulfonyl fluoride](/img/structure/B2805273.png)
![8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805275.png)
![3-[(2-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2805276.png)

![Methyl 2-amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2805279.png)
![N-[(2R,3S)-2-(4-Chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2805281.png)

![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)
![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)